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molecular formula C9H16ClF6N2P B165833 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate CAS No. 135540-11-3

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

Cat. No. B165833
M. Wt: 332.65 g/mol
InChI Key: NHEGCUSBUWGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772509B2

Procedure details

2-((1H-indol-3-yl)thio)acetic acid (650 mg, 3.14 mmol) from Step B, 3-amino-5-methyl-isoxazole (616 mg, 6.28 mmol), PyClu (2.00 g, 6.28 mmol), and DIEA (1.36 mL, 7.85 mmol) were added to dichloroethane (25 mL) and microwave irradiated at 110° C. for 20 minutes. The solvent was removed in vacuo and the remaining residue purified on a silica gel column (0-70% ethyl acetate:hexanes over 33 min) to yield the desired product (642 mg, 2.23 mmol, 71% yield). LCMS>99% at 214 nm, RT=1.23 min, m/z=288 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([S:10][CH2:11][C:12]([OH:14])=O)=[CH:2]1.[NH2:15][C:16]1[CH:20]=[C:19]([CH3:21])[O:18][N:17]=1.C1CN(C(Cl)=[N+]2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.ClC(Cl)C>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([S:10][CH2:11][C:12]([NH:15][C:16]2[CH:20]=[C:19]([CH3:21])[O:18][N:17]=2)=[O:14])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)SCC(=O)O
Name
Quantity
616 mg
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
2 g
Type
reactant
Smiles
C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F
Name
Quantity
1.36 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated at 110° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining residue purified on a silica gel column (0-70% ethyl acetate:hexanes over 33 min)
Duration
33 min

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)SCC(=O)NC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.23 mmol
AMOUNT: MASS 642 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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